N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a synthetic small-molecule compound with a complex heterocyclic structure. Ape1, a multifunctional enzyme critical for base excision repair (BER), is overexpressed in gliomas and associated with therapeutic resistance to alkylating agents and radiation . This compound’s benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties are structurally analogous to known inhibitors of DNA repair enzymes, implying a possible role in sensitizing cancer cells to genotoxic therapies.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-difluorobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS2.ClH/c1-27-10-9-12-17(11-27)30-22(26-20(28)19-13(23)5-4-6-14(19)24)18(12)21-25-15-7-2-3-8-16(15)29-21;/h2-8H,9-11H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXLRPOUFRJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
tuberculosis, suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
tuberculosis, suggesting that they may have significant effects at the molecular and cellular level.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is vital for maintaining genomic integrity by repairing DNA damage.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the formation of the benzothiazole moiety and the tetrahydrothieno-pyridine structure. Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
This compound functions primarily as an APE1 inhibitor. APE1 is responsible for cleaving abasic sites in DNA, a critical step in the BER pathway. By inhibiting APE1, this compound can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide) and contribute to increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits low micromolar activity against purified APE1. It has been shown to potentiate the cytotoxicity of methylmethane sulfonate and temozolomide in various cancer cell lines (e.g., HeLa cells) .
Table 1: Summary of In Vitro Activity
| Compound | APE1 Inhibition (µM) | Effect on Cytotoxicity | Cell Line |
|---|---|---|---|
| This compound | 5 | Increased with MMS and TMZ | HeLa |
| Control Compound 1 | 10 | No significant effect | SF767 |
| Control Compound 2 | 15 | Moderate increase | U87MG |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole and thieno-pyridine moieties can significantly impact biological activity. For instance, substituents at specific positions on these rings can enhance or diminish APE1 inhibition .
Table 2: SAR Findings
| Modification | Observed Activity | Remarks |
|---|---|---|
| Benzothiazole substitution at position 3 | Enhanced activity | Essential for interaction with APE1 |
| Tetrahydrothieno modifications | Variable effects | Requires further exploration |
Case Studies
Recent studies have highlighted the efficacy of this compound in combination therapies. For example, when administered alongside temozolomide in glioblastoma models, it led to a significant reduction in tumor size compared to controls .
Case Study Summary: Glioblastoma Treatment
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, derivatives of benzothiazole have shown promising activity against various cancer cell lines. The compound in focus may exhibit similar properties due to its structural similarities with known anticancer agents.
A study by Azzam et al. (2024) on benzothiazole derivatives revealed significant cytotoxic effects against estrogen receptor-positive breast adenocarcinoma cells (MCF7) using the Sulforhodamine B assay. The molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer proliferation .
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure suggests it may inhibit bacterial and fungal growth. In vitro studies have demonstrated that certain benzothiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, and inhibiting it can lead to reduced inflammation. The anti-inflammatory potential of similar compounds has been documented in various studies, indicating a pathway for further exploration .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s mechanism and structure invite comparison with other agents targeting Ape1 or related DNA repair pathways. Below is a synthesis of findings from available evidence and analogous studies:
Structural and Functional Analogues
E3330 (Ape1 Inhibitor) :
- A small-molecule inhibitor of Ape1’s redox domain, E3330, reduces AP endonuclease activity and sensitizes glioma cells to temozolomide (TMZ) .
- Comparison : Unlike E3330, the subject compound’s benzothiazole and difluorobenzamide groups may enhance specificity for the Ape1 endonuclease domain rather than its redox function.
PARP Inhibitors (e.g., Olaparib) :
- PARP inhibitors target single-strand break repair, synergizing with alkylating agents in cancers with homologous recombination deficiencies.
- Comparison : The subject compound’s mechanism likely differs, as it targets BER via Ape1 inhibition rather than PARP-mediated repair.
Alkylating Agents (e.g., Temozolomide) :
- TMZ induces DNA methylation damage, requiring BER for repair. High Ape1 activity in gliomas correlates with TMZ resistance .
- Comparison : The subject compound may act synergistically with TMZ by suppressing BER, whereas TMZ itself directly damages DNA.
Biochemical and Pharmacological Data
Research Findings and Clinical Relevance
- Proliferation Link : Ape1 activity correlates with S-phase fraction in gliomas, suggesting that inhibitors like the subject compound may disrupt tumor cell cycle progression .
- Therapeutic Resistance: High Ape1 activity confers resistance to alkylating agents and radiation; targeted inhibition may reverse this phenotype .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
